molecular formula C14H15NO5 B394734 2-(4-Oxo-6,8-dioxabicyclo[3.2.1]octan-2-yl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione

2-(4-Oxo-6,8-dioxabicyclo[3.2.1]octan-2-yl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione

Cat. No. B394734
M. Wt: 277.27g/mol
InChI Key: WPWKPJTVPOJIJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-oxo-6,8-dioxabicyclo[3.2.1]octan-2-yl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione is a member of isoindoles.

Scientific Research Applications

Synthesis and Structural Significance

The compound 2-(4-Oxo-6,8-dioxabicyclo[3.2.1]octan-2-yl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione is part of a broader class of molecules that have garnered attention in organic synthesis. A study by Khlevin et al. (2012) demonstrates the stereoselective synthesis of highly substituted 8-oxabicyclo[3.2.1]octanes, which are similar in structure and serve as building blocks for bioactive molecules, potentially including antitumor and glycosidase inhibitors. These compounds are synthesized using a sequence of reductions and oxidations to create polyhydroxylated derivatives with multiple stereocenters (Khlevin et al., 2012).

Potential in Natural Product Synthesis

Another aspect of research focuses on the synthesis of natural products. Hizuka et al. (1988) have shown that similar compounds, like 2,6-Dioxabicyclo[3.3.0]octan-3,7-dione, can be used in the synthesis of natural products such as epoxyeicosatrienoic acid, laurediol, and eldanolide. These compounds, consisting of two γ-lactones, offer a promising route for synthesizing complex natural products (Hizuka et al., 1988).

Applications in Polymerization

Research by Okada et al. (1982) on the polymerization of bicyclic acetals, including 4-bromo-6,8-dioxabicyclo[3.2.1]octane, sheds light on the potential of these compounds in polymer science. The study explores the effective homopolymerization of these compounds under various conditions, revealing insights into their structural characteristics and reactivity (Okada et al., 1982).

Crystallographic Studies

In crystallography, the detailed study of these bicyclic structures can provide valuable information about molecular symmetry, bonding interactions, and polymorphism. For instance, Imaeda et al. (1982) conducted a study on the crystal structures of cyclic oligoesters derived from 6,8-dioxabicyclo[3.2.1]octan-7-one, revealing intricate details about their solid-state structures and interactions (Imaeda et al., 1982).

properties

Product Name

2-(4-Oxo-6,8-dioxabicyclo[3.2.1]octan-2-yl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione

Molecular Formula

C14H15NO5

Molecular Weight

277.27g/mol

IUPAC Name

2-(4-oxo-6,8-dioxabicyclo[3.2.1]octan-2-yl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione

InChI

InChI=1S/C14H15NO5/c16-10-5-9(11-6-19-14(10)20-11)15-12(17)7-3-1-2-4-8(7)13(15)18/h1-2,7-9,11,14H,3-6H2

InChI Key

WPWKPJTVPOJIJC-UHFFFAOYSA-N

SMILES

C1C=CCC2C1C(=O)N(C2=O)C3CC(=O)C4OCC3O4

Canonical SMILES

C1C=CCC2C1C(=O)N(C2=O)C3CC(=O)C4OCC3O4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Oxo-6,8-dioxabicyclo[3.2.1]octan-2-yl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Reactant of Route 2
2-(4-Oxo-6,8-dioxabicyclo[3.2.1]octan-2-yl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Reactant of Route 3
2-(4-Oxo-6,8-dioxabicyclo[3.2.1]octan-2-yl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Reactant of Route 4
2-(4-Oxo-6,8-dioxabicyclo[3.2.1]octan-2-yl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Reactant of Route 5
2-(4-Oxo-6,8-dioxabicyclo[3.2.1]octan-2-yl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Reactant of Route 6
2-(4-Oxo-6,8-dioxabicyclo[3.2.1]octan-2-yl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione

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